

Comprehensive Technical Guide: 4-(4-Bromothiazol-2-yl)thiomorpholine 1,1-dioxide

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Compound of Interest

Compound Name: 4-(4-Bromothiazol-2-yl)thiomorpholine 1,1-dioxide
Cat. No.: B11821871

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Executive Summary

4-(4-Bromothiazol-2-yl)thiomorpholine 1,1-dioxide is a specialized heterocyclic building block utilized in modern medicinal chemistry. It combines a thiazole core—a privileged scaffold in kinase inhibitors and GPCR ligands—with a thiomorpholine 1,1-dioxide moiety. The latter serves as a polar, metabolically stable bioisostere of morpholine.

This compound is primarily employed as a "linker-scaffold" intermediate. The C-2 position is capped with the solubilizing sulfone ring, while the C-4 bromine atom remains available for divergent cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of compound libraries.

Chemical Architecture & Physicochemical Properties[1][2]

Structural Analysis

The molecule consists of two distinct domains:

- The Electrophilic Handle (Thiazole): A 1,3-thiazole ring substituted at the 4-position with a bromine atom. This position is sterically accessible and electronically primed for palladium-catalyzed cross-coupling.
- The Polar Tail (Thiomorpholine 1,1-dioxide): A saturated six-membered ring containing a sulfone group. Unlike morpholine (ether oxygen) or thiomorpholine (sulfide sulfur), the sulfone group acts as a strong hydrogen bond acceptor without being a donor, significantly lowering lipophilicity (LogP) while maintaining membrane permeability.

Key Properties Table

Property	Value / Description
IUPAC Name	4-(4-bromo-1,3-thiazol-2-yl)-1,4-thiazinane-1,1-dione
Molecular Formula	C H BrN O S
Molecular Weight	297.19 g/mol
CAS Number	Not widely listed; Analogous to 1017781-60-0 (Morpholine variant)
Predicted LogP	~0.5 – 1.2 (Lower than morpholine analog)
TPSA	~58 Å ² (Sulfone contribution is significant)
H-Bond Acceptors	4 (2 from Sulfone, 1 Thiazole N, 1 Tertiary Amine)
H-Bond Donors	0
Physical State	White to off-white crystalline solid
Solubility	Soluble in DMSO, DMF, DCM; Low solubility in water

Synthetic Methodology

The synthesis of **4-(4-Bromothiazol-2-yl)thiomorpholine 1,1-dioxide** relies on the differential electrophilicity of the 2,4-dibromothiazole scaffold. The C-2 position of the thiazole ring is significantly more electrophilic than the C-4 position due to the adjacent nitrogen atom, allowing for highly regioselective S

Ar displacements.

Primary Route: Regioselective S Ar Displacement

Reaction Logic: The nucleophilic nitrogen of thiomorpholine 1,1-dioxide attacks the C-2 position of 2,4-dibromothiazole. The reaction is driven by the leaving group ability of the bromide and the electron-deficient nature of the C=N bond.

Reagents:

- Substrate: 2,4-Dibromothiazole
- Nucleophile: Thiomorpholine 1,1-dioxide[1]
- Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
- Solvent: DMF (N,N-Dimethylformamide) or DMSO
- Temperature: 60°C – 80°C

Detailed Experimental Protocol

Note: This protocol is derived from standard methodologies for 2-aminothiazole synthesis via displacement.

- Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dibromothiazole (1.0 equiv) in anhydrous DMF (0.5 M concentration).
- Addition: Add thiomorpholine 1,1-dioxide (1.1 equiv) followed by K₂CO₃ (2.0 equiv).

- Reaction: Heat the mixture to 80°C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours. Monitor reaction progress via LC-MS (Target mass: [M+H]

~297/299).

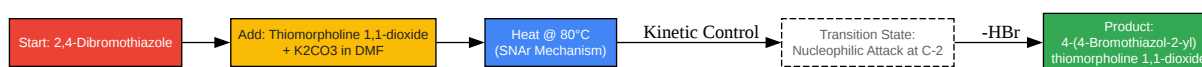
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Pour into ice-water (10x volume). The product often precipitates as a solid.
 - Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash organics with brine, dry over Na

SO

, and concentrate.

- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Synthesis Workflow Diagram



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Figure 1: Regioselective synthesis workflow targeting the C-2 position of the thiazole ring.

Reactivity Profile & Applications

The C-4 Bromine Handle

The remaining bromine atom at the C-4 position is a versatile handle for downstream functionalization. Unlike the C-2 bromine, the C-4 bromine is less susceptible to nucleophilic displacement but is highly reactive in transition-metal catalyzed cross-couplings.

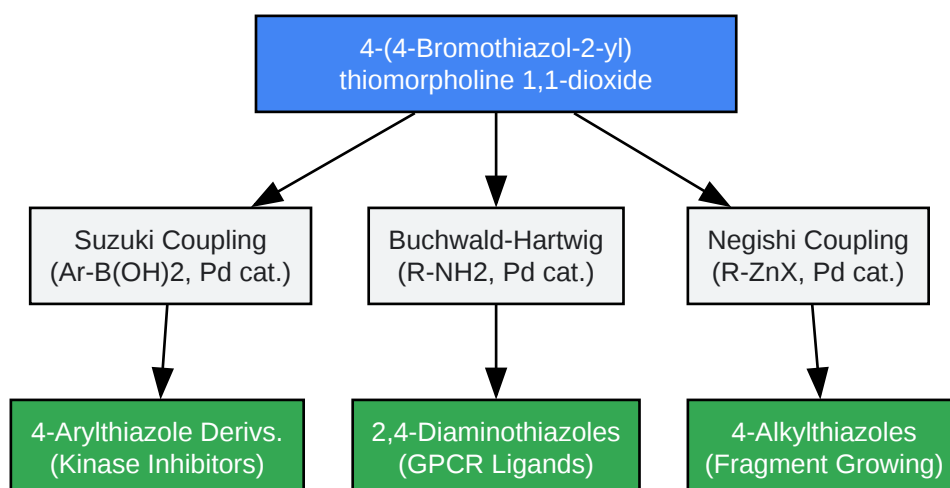
- Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to create biaryl systems.
- Buchwald-Hartwig Amination: Introduction of a second amine to generate 2,4-diaminothiazoles.
- Stille Coupling: Introduction of alkyl or vinyl groups.

Medicinal Chemistry Utility: The Sulfone Advantage

Replacing a morpholine oxygen with a sulfone (thiomorpholine 1,1-dioxide) is a strategic design choice:

- Metabolic Stability: The sulfone is already fully oxidized, preventing the formation of reactive metabolites (e.g., sulfoxides) or ring-opening via oxidative metabolism often seen with morpholines.
- Polarity & Solubility: The sulfone group increases polarity (lower LogP) without introducing a hydrogen bond donor, which can improve oral bioavailability and reduce non-specific binding compared to the lipophilic thiomorpholine sulfide.
- Electronic Effects: The electron-withdrawing nature of the sulfone reduces the electron density on the thiazole ring slightly less than a direct carbonyl, tuning the pKa of the system.

Divergent Synthesis Diagram



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Figure 2: Downstream functionalization pathways utilizing the C-4 bromine handle.

Safety & Handling

- Hazards: As with most brominated heterocycles, treat as an irritant. Avoid inhalation of dust.
- Storage: Store in a cool, dry place. The sulfone group renders the molecule relatively stable to oxidation, but the C-Br bond can be light-sensitive over long periods.
- Disposal: Dispose of as halogenated organic waste.

References

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Sources

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